1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Overview
Description
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a fluorinated triazole that has been widely studied for its potential applications in various fields of science. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.
Scientific Research Applications
Synthesis and Antifungal Activity
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole and its stereoisomers have been extensively studied for their antifungal properties. A study by Tasaka et al. (1993) focused on the synthesis and evaluation of these compounds' antifungal activity, highlighting their significant effectiveness in vitro and in vivo (Tasaka et al., 1993). Similarly, Kitazaki et al. (1996) synthesized a series of optically active antifungal azoles, including these compounds, demonstrating their potent antifungal activities (Kitazaki et al., 1996).
Alternative Synthetic Routes
Ichikawa et al. (2000) explored new synthetic routes for these compounds, providing alternative methods for large-scale preparation, which is crucial for clinical and commercial applications (Ichikawa et al., 2000). This aspect of research is vital for enhancing the availability and reducing the cost of these potent antifungal agents.
Application in Genotoxicity Studies
The compound has also been used in the study of genotoxic impurities. Devanna and Reddy (2016) developed a method for the quantitative determination of this compound as a genotoxic impurity in fluconazole samples, using liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016). This research is significant for ensuring the safety and quality of pharmaceutical products.
Spectroscopic and Molecular Analysis
Zacharias et al. (2018) conducted a detailed study on a novel triazole derivative, including 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, using density functional theory (DFT) and various spectroscopic techniques. This study provides insights into the molecular structure and stability, which are crucial for understanding the compound's interactions and behaviors at the molecular level (Zacharias et al., 2018).
Development of Novel Antifungal Agents
Research by Tasaka et al. (1997) on the synthesis and antifungal activity of stereoisomers of this compound, including TAK-187, underscores the ongoing efforts to develop novel antifungal agents with enhanced efficacy and selectivity (Tasaka et al., 1997).
properties
IUPAC Name |
1-[[(2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANJLSHZDUOBBP-PELKAZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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